{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid {1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15732998
InChI: InChI=1S/C13H21N3O2/c1-2-16-8-5-12(14-16)10-15-6-3-11(4-7-15)9-13(17)18/h5,8,11H,2-4,6-7,9-10H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C13H21N3O2
Molecular Weight: 251.32 g/mol

{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid

CAS No.:

Cat. No.: VC15732998

Molecular Formula: C13H21N3O2

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid -

Specification

Molecular Formula C13H21N3O2
Molecular Weight 251.32 g/mol
IUPAC Name 2-[1-[(1-ethylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid
Standard InChI InChI=1S/C13H21N3O2/c1-2-16-8-5-12(14-16)10-15-6-3-11(4-7-15)9-13(17)18/h5,8,11H,2-4,6-7,9-10H2,1H3,(H,17,18)
Standard InChI Key FJXOTIBEHGJFEN-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CN2CCC(CC2)CC(=O)O

Introduction

Chemical Identity and Structural Properties

{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid is systematically named 2-[1-[(1-ethylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid under IUPAC nomenclature. Its molecular architecture integrates three distinct components:

  • A 1-ethyl-1H-pyrazol-3-yl ring, which contributes aromaticity and hydrogen-bonding capabilities.

  • A piperidin-4-yl group, a six-membered nitrogen-containing ring that enhances conformational flexibility.

  • An acetic acid moiety, which introduces hydrophilicity and potential for salt formation or esterification.

The compound’s structural uniqueness is captured in its SMILES notation (CCN1C=CC(=N1)CN2CCC(CC2)CC(=O)O) and InChIKey (FJXOTIBEHGJFEN-UHFFFAOYSA-N), both of which encode its atomic connectivity and stereochemical features.

PropertyValue
Molecular FormulaC13H21N3O2\text{C}_{13}\text{H}_{21}\text{N}_{3}\text{O}_{2}
Molecular Weight251.32 g/mol
IUPAC Name2-[1-[(1-ethylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid
SMILESCCN1C=CC(=N1)CN2CCC(CC2)CC(=O)O
InChIKeyFJXOTIBEHGJFEN-UHFFFAOYSA-N

The pyrazole ring’s substitution pattern (ethyl at N1 and methyl at C3) influences electron distribution, while the piperidine-acetic acid linkage suggests potential for zwitterionic behavior in aqueous environments .

Synthesis and Manufacturing Processes

The synthesis of {1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid typically involves multi-step organic reactions, as outlined below:

Pyrazole Ring Formation

The 1-ethyl-1H-pyrazol-3-yl moiety is synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, ethyl hydrazine may react with acetylacetone under acidic conditions to yield 1-ethyl-3-methyl-1H-pyrazole, followed by functionalization at the 4-position .

Alkylation of Piperidine

The pyrazole intermediate undergoes alkylation with a piperidine derivative. A common approach involves using 4-(bromomethyl)piperidine in the presence of a base (e.g., potassium carbonate) to form the 1-[(pyrazol-3-yl)methyl]piperidine scaffold.

Physicochemical Properties

While experimental data on this compound’s solubility and stability are scarce, predictions based on structural analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the acetic acid group, but limited aqueous solubility at physiological pH.

  • Stability: Susceptible to oxidative degradation at the pyrazole ring’s C4 position under acidic conditions .

  • pKa: Estimated pKa values of ~4.2 (acetic acid) and ~9.8 (piperidine nitrogen), indicating zwitterionic behavior in neutral media.

Research Findings and Comparative Analysis

Structural Analogues and Activity Trends

  • Compound A: N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine\text{N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine} (MW = 180.25 g/mol) showed moderate acetylcholinesterase inhibition (IC50_{50} = 14 µM).

  • Compound B: 2-[1-[(1-ethylpyrazol-3-yl)methyl]piperidin-4-yl]acetamide\text{2-[1-[(1-ethylpyrazol-3-yl)methyl]piperidin-4-yl]acetamide} exhibited 72% inhibition of HIV-1 protease at 10 µM .

These findings suggest that substitutions on the piperidine nitrogen and acetic acid group critically modulate biological activity.

Computational Predictions

QSAR models predict that {1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid has a high bioavailability score (0.55) and moderate blood-brain barrier permeability (logBB = -0.8), making it a candidate for central nervous system-targeted therapies .

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